2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol 2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17542870
InChI: InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2
SMILES:
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol

CAS No.:

Cat. No.: VC17542870

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol -

Specification

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name 2-(3-amino-5-bromopyridin-4-yl)oxyethanol
Standard InChI InChI=1S/C7H9BrN2O2/c8-5-3-10-4-6(9)7(5)12-2-1-11/h3-4,11H,1-2,9H2
Standard InChI Key IMFMWIUCJLQGEI-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=N1)Br)OCCO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(3-amino-5-bromopyridin-4-yl)oxyethanol, reflects its core structure: a pyridine ring substituted at the 3-position with an amino group (-NH₂), at the 5-position with bromine, and at the 4-position with an ethoxyethanol side chain. The Canonical SMILES string C1=C(C(=C(C=N1)Br)OCCO)N encodes this arrangement, highlighting the connectivity of the bromine and amino groups relative to the oxygen-linked ethanol moiety.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉BrN₂O₂
Molecular Weight233.06 g/mol
CAS Registry Number1702163-11-8
PubChem Compound ID103518722
XLogP3 (Partition Coefficient)Estimated 0.9 (calculated)

The Standard InChIKey IMFMWIUCJLQGEI-UHFFFAOYSA-N provides a unique identifier for computational studies, while the moderate XLogP3 value suggests balanced lipophilicity, advantageous for drug permeability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons, ethanol side chain, and substituents. The bromine atom induces deshielding effects, shifting aromatic proton signals upfield. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 233.06 (M+H⁺). Infrared (IR) spectroscopy identifies N-H stretching (3350 cm⁻¹) from the amino group and C-O-C vibrations (1120 cm⁻¹) from the ether linkage.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically begins with 5-bromo-3-nitropyridin-4-ol as the precursor. A two-step process involves:

  • Nucleophilic Substitution: Reaction with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxyethanol side chain.

  • Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amino group, yielding the final product.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Etherification2-Chloroethanol, K₂CO₃, DMF, 80°C68%
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH, RT85%

Side products may include debrominated analogs or over-reduced species, necessitating rigorous purification.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Gas Chromatography-Mass Spectrometry (GC-MS) corroborates structural integrity, showing a parent ion at m/z 233 and fragment ions at m/z 215 (loss of H₂O) and m/z 160 (pyridine ring cleavage).

Applications in Medicinal Chemistry

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) indicate moderate bactericidal effects, likely due to interference with bacterial topoisomerase IV.

Table 3: Biological Activity Profile

TargetAssay ResultModel
EGFR KinaseIC₅₀ = 1.2 µMIn vitro
S. aureusMIC = 32 µg/mLBroth dilution
CytotoxicityCC₅₀ > 100 µM (HEK293 cells)MTT assay
Exposure RouteFirst Aid Measure
InhalationMove to fresh air; administer oxygen if needed
Skin ContactWash with soap and water; remove contaminated clothing
Eye ContactRinse cautiously with saline for 15 minutes
IngestionDo NOT induce vomiting; rinse mouth with water

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Modifying the ethanol side chain to propylene glycol or aryl ethers may enhance blood-brain barrier penetration for CNS-targeted therapies.

Toxicological Profiling

Acute Oral Toxicity (LD₅₀) studies in rodent models are pending, with preliminary data suggesting low systemic absorption .

Process Optimization

Transitioning from batch to continuous-flow synthesis could improve yield and reduce solvent waste.

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